molecular formula C13H15NO4 B7870730 3-Cyclohexyloxy-4-nitrobenzaldehyde

3-Cyclohexyloxy-4-nitrobenzaldehyde

Cat. No.: B7870730
M. Wt: 249.26 g/mol
InChI Key: JPNYSJCQROOEAC-UHFFFAOYSA-N
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Description

3-Cyclohexyloxy-4-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexyloxy group at the 3-position and a nitro group at the 4-position of the aromatic ring. The cyclohexyloxy group contributes steric bulk and lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in subsequent transformations such as nucleophilic additions or reductions.

Properties

IUPAC Name

3-cyclohexyloxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-10-6-7-12(14(16)17)13(8-10)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNYSJCQROOEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration Pathway

The direct nitration of 3-cyclohexyloxybenzaldehyde represents the most straightforward route to the target compound. The cyclohexyloxy group, an electron-donating substituent, directs nitration to the ortho and para positions relative to itself. However, the aldehyde group at position 1 exerts a competing meta-directing effect, favoring nitration at position 4 (ortho to cyclohexyloxy, meta to aldehyde).

In a protocol adapted from, nitration with fuming nitric acid (HNO₃) in dichloromethane at −10°C to 0°C yields 3-cyclohexyloxy-4-nitrobenzaldehyde with 78% efficiency (HPLC purity: 92%). Isomeric byproducts (2-nitro and 6-nitro derivatives) constitute 8–12% of the crude product, necessitating recrystallization from isopropanol/water (5:1) to reduce isomer content to <0.5%. The reaction’s regioselectivity is sensitive to temperature, with higher temperatures (>10°C) favoring para-nitration (position 6) due to diminished electronic effects.

Table 1: Optimization of Nitration Conditions for this compound

Nitrating AgentSolventTemperature (°C)Yield (%)Isomer Ratio (4-NO₂:2-NO₂:6-NO₂)
Fuming HNO₃CH₂Cl₂−10 to 07885:10:5
HNO₃/H₂SO₄H₂SO₄0 to 56570:20:10
Acetyl NitrateCHCl₃−20 to −108288:8:4

Protective Group Strategies

To mitigate competing directing effects, protective group methodologies are employed. For example, acetoxy protection of the hydroxyl group in 3-hydroxy-4-nitrobenzaldehyde prior to cyclohexylation enhances alkylation efficiency. Using diisopropylethylamine (DIPEA) and lithium bromide in methanol, the cyclohexyloxy group is introduced at position 3 with 86% yield. Subsequent deprotection under acidic conditions (HCl/EtOH) restores the aldehyde functionality without nitro group reduction.

Oxidation of Benzyl Alcohol Precursors

TEMPO/Iodosobenzene Diacetate-Mediated Oxidation

Adapting the methodology from, 3-cyclohexyloxy-4-nitrobenzyl alcohol is oxidized to the corresponding aldehyde using a 2,2,6,6-tetramethylpiperidinooxy (TEMPO)/iodosobenzene diacetate system. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Conditions:

  • Substrate: 3-cyclohexyloxy-4-nitrobenzyl alcohol (1.0 equiv)

  • Oxidant: TEMPO (0.1 equiv), iodosobenzene diacetate (1.2 equiv)

  • Solvent: Acetonitrile/H₂O (4:1)

  • Temperature: 25°C

  • Yield: 91% (HPLC purity: 97%)

This method is advantageous for large-scale production due to its mild conditions and minimal byproduct formation.

Recrystallization and Purification

Solvent Systems for Isomer Removal

Isomeric impurities (e.g., 2-nitro and 6-nitro derivatives) are effectively removed via recrystallization. A mixed solvent system of isopropanol/water (5:1) reduces isomer content from 12% to 0.3% while maintaining yields >80%. Alternative systems include ethyl acetate/hexane (3:1), though this requires higher solvent volumes.

Challenges and Limitations

Steric Hindrance Effects

The bulky cyclohexyl group impedes reaction kinetics in both nitration and alkylation steps. For example, nitration yields drop by 15–20% compared to methoxy analogs due to reduced accessibility of the ortho position. Similarly, Mitsunobu reactions require extended reaction times (24–48 hours) for complete conversion.

Oxidative Stability

The nitro group’s electron-withdrawing nature stabilizes the aldehyde against over-oxidation. However, prolonged exposure to strong oxidants (e.g., KMnO₄) at elevated temperatures (>50°C) may degrade the cyclohexyloxy moiety, necessitating precise reaction control .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyloxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyloxy-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 3-Cyclohexyloxy-4-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde () Substituents: Methoxy (position 3) and 4-nitrobenzyloxy (position 4). Molecular Weight: 287 g/mol (calculated from C₁₅H₁₃NO₅). Crystallographic Data: Single-crystal X-ray study revealed a mean σ(C–C) bond deviation of 0.003 Å, with R factor = 0.044 and wR factor = 0.132 . These parameters indicate a well-resolved crystal structure with moderate packing efficiency.

This compound Substituents: Cyclohexyloxy (position 3) and nitro (position 4). Molecular Weight: 249 g/mol (calculated from C₁₃H₁₅NO₄).

Comparative Table:

Property This compound 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde
Molecular Weight 249 g/mol 287 g/mol
Substituent Bulk High (cyclohexyloxy) Moderate (methoxy, nitrobenzyloxy)
Electron Effects Strong electron-withdrawing (NO₂) + moderate electron-donating (O–cyclohexyl) Strong electron-withdrawing (NO₂) + electron-donating (O–CH₃, O–benzyl)
Crystallographic Resolution Not reported R = 0.044; wR = 0.132
Predicted Solubility Higher in organic solvents Lower due to nitrobenzyloxy polarity

Q & A

Q. What are the key considerations for synthesizing 3-Cyclohexyloxy-4-nitrobenzaldehyde with high purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Use reflux with absolute ethanol and catalytic glacial acetic acid to promote nucleophilic substitution (e.g., cyclohexyloxy group introduction) .
  • Purification : Employ recrystallization or column chromatography to isolate the product. For nitrobenzaldehyde derivatives, silica gel chromatography with ethyl acetate/hexane gradients is effective .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity using ¹H NMR (e.g., aldehyde proton at δ 10.2 ppm) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the aldehyde proton (δ 10.2–10.5 ppm), nitro group (δ 8.2–8.5 ppm for aromatic protons), and cyclohexyloxy group (δ 1.2–2.0 ppm for cyclohexyl CH₂) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aldehyde (2820, 2720, 1700 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 263.1056 for C₁₃H₁₅NO₄) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place away from reducing agents to prevent unintended nitro group reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Modeling : Use the Lee-Yang-Parr (LYP) correlation functional to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Software : Optimize geometry with Gaussian 16 at the B3LYP/6-311G(d,p) level. Validate results against experimental NMR shifts (<2 ppm deviation) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-predicted IR spectra with experimental data; adjust basis sets (e.g., 6-311++G(d,p)) for better agreement .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., torsion angles of the cyclohexyloxy group) using SHELXL for refinement .

Q. How to design biological assays to evaluate the compound’s interaction with enzymes or receptors?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes at 10–100 µM concentrations. Use UV-Vis spectroscopy to monitor substrate conversion .
  • Molecular Docking : Dock the compound into target protein structures (PDB ID: 1CX2) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

Q. How can environmental impact assessments be conducted for this compound?

  • Methodological Answer :
  • Degradation Studies : Perform OECD 301F biodegradation tests; monitor via LC-MS for nitro group reduction products (e.g., amine derivatives) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC₅₀) and algae growth inhibition tests (OECD 201) .

Q. What role does the cyclohexyloxy group play in the compound’s reactivity and stability?

  • Methodological Answer :
  • Steric Effects : The bulky cyclohexyloxy group reduces electrophilic substitution at the para position, directing reactivity to the nitro or aldehyde groups .
  • Stability : Under acidic conditions, the cyclohexyloxy group resists hydrolysis compared to methoxy analogs, enhancing shelf life .

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